3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple ethoxy groups and a benzofuran core, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amide Groups: The amide groups can be introduced via condensation reactions with suitable amines and carboxylic acid derivatives.
Ethoxylation: The ethoxy groups can be added through etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups or the benzofuran core.
Reduction: Reduction reactions could target the amide groups or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, benzofuran derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide might be explored for their therapeutic potential. This could include drug development for various diseases.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The ethoxy and amide groups might play a role in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(3,4-dihydroxybenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide features ethoxy groups, which might influence its solubility, reactivity, and biological activity. These differences could make it more suitable for certain applications or provide unique advantages in specific contexts.
Properties
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-4-33-20-14-12-19(13-15-20)29-28(32)26-25(21-9-7-8-10-22(21)36-26)30-27(31)18-11-16-23(34-5-2)24(17-18)35-6-3/h7-17H,4-6H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDAHKGZRIDKMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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